Dimethachlon

Description

Properties

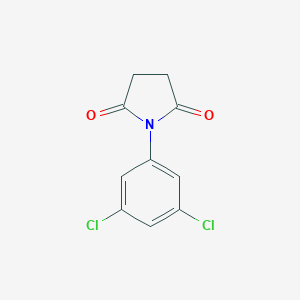

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZLNRGUBAVQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178821 | |

| Record name | N-(3,5-Dichlorophenyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24096-53-5 | |

| Record name | Dimethachlon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24096-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dichlorophenyl)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHACHLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GNU6A4VQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Dimethachlon, also known as Dimetachlone, is a dicarboximide fungicide. It is primarily used to control fungal diseases in various crops. The primary targets of this compound are the fungi causing these diseases.

Mode of Action

Like other dicarboximide fungicides, it is believed to interfere with the normal functioning of the fungi, thereby inhibiting their growth.

Biochemical Pathways

It is known that dicarboximide fungicides generally interfere with the phosphorylation of transduction-associated proteins and glycerol biosynthesis. This disruption can lead to the inhibition of fungal growth.

Pharmacokinetics

A study on grapes indicated that this compound has a half-life of 143–181 days, which is notably longer compared to the reported values for other crops. This suggests that this compound may have a relatively long persistence in the environment.

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth, thereby controlling fungal diseases in crops. Concerns regarding potential health effects, such as nephrotoxicity, have emerged.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that after undergoing 112 days of storage at −18 °C, the dissipation rate of this compound in grapes was found to be less than 30%, suggesting a state of stable storage. This indicates that temperature can significantly affect the stability of this compound.

Biochemical Analysis

Biochemical Properties

Dimethachlon interacts with various enzymes and proteins. For instance, a study found that a bacterium called Providencia stuartii JD could degrade more than 80% of this compound in liquid culture within 7 days. This suggests that this compound interacts with the enzymes produced by this bacterium, leading to its degradation.

Cellular Effects

It is known that this compound has been used as a fungicide, suggesting that it has significant effects on fungal cells.

Molecular Mechanism

It is known that resistance to this compound has been reported in field isolates of Sclerotinia sclerotiorum, a necrotrophic fungal pathogen. The molecular mechanism of this compound resistance in these field isolates remains to be studied.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have a relatively stable storage state. After undergoing 112 days of storage at -18 °C, the dissipation rate of this compound in grapes was found to be less than 30%. This suggests that this compound is relatively stable over time in these conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found that this compound can be metabolized through a typical pathway in which it is first transformed into succinic acid and 3,5-dichloroanilin.

Biological Activity

Dimethachlon is a broad-spectrum dicarboximide fungicide primarily used in agriculture to control various plant diseases, particularly those caused by fungal pathogens. This article explores the biological activity of this compound, focusing on its effects on plant pathogens, degradation mechanisms, and implications for environmental safety.

This compound operates by inhibiting fungal growth through interference with cellular processes. It targets specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By disrupting ergosterol synthesis, this compound effectively compromises the integrity of fungal cells, leading to cell death.

Effects on Plant Pathogens

Research has shown that this compound exhibits varying degrees of effectiveness against different fungal pathogens. For instance, studies involving Sclerotinia sclerotiorum, a significant pathogen in oilseed crops, indicate that this compound can reduce mycelial growth and virulence. However, resistance to this compound has been documented in some field isolates, raising concerns about its long-term efficacy.

Case Study: Resistance Development

A study assessed the stability of this compound resistance in S. sclerotiorum over time. Results indicated a significant decline in resistance after prolonged cold storage, suggesting that fitness costs associated with resistance could be a factor in its instability:

| Isolate | EC50 before storage (μg/ml) | EC50 after storage (μg/ml) | Decline of resistance (%) | P value |

|---|---|---|---|---|

| SCG7 | 97.69 | 0.48 | 99.5 | 0.024 |

| LA50 | 178.49 | 1.84 | 98.9 | - |

These findings highlight that while this compound can be effective, its resistance management is crucial for sustainable use in agricultural practices .

Degradation and Environmental Impact

This compound poses potential risks to human health and ecosystems due to its persistence in the environment. However, research has identified microbial strains capable of degrading this compound effectively:

Bacterial Degradation

A newly isolated bacterium, Paenarthrobacter sp. strain JH-1, demonstrated the ability to degrade up to 98.53% of this compound within 72 hours under optimal conditions (pH 7.0 and 35 °C). The degradation pathway involves converting this compound into less toxic metabolites such as 3,5-dichloroaniline and succinic acid .

Synergistic Effects with Other Compounds

Research also indicates that combining this compound with other compounds can enhance its efficacy against pathogens while potentially reducing the required dosage. For example, phenylacetic acid was found to improve the inhibition effect of this compound on S. sclerotiorum, allowing for lower application rates without compromising effectiveness .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:

Dimethachlon is predominantly utilized to manage fungal diseases in crops, particularly against Sclerotinia sclerotiorum, a significant pathogen affecting oilseed rape and other crops. Its mode of action involves inhibiting fungal growth by disrupting cellular processes.

Resistance Management:

Research indicates that prolonged use of this compound can lead to the development of resistance in certain fungal populations. A study highlighted the decline in resistance levels of S. sclerotiorum isolates after long-term cold storage, suggesting that resistance management strategies are essential for effective fungicide application . The following table summarizes the effectiveness of this compound against resistant isolates:

| Isolate | EC50 Before Storage (μg/ml) | EC50 After Storage (μg/ml) | Decline of Resistance (%) | P Value |

|---|---|---|---|---|

| SCG7 | 97.69 | 0.48 | 99.5 | 0.024 |

| LA50 | 178.49 | 1.84 | 98.9 | - |

Environmental Applications

Bioremediation:

this compound contamination in soils poses environmental risks, leading to research on bioremediation techniques. A study demonstrated that a novel strain, Brevundimonas naejangsanensis J3, could effectively degrade this compound in contaminated soils, highlighting its potential use in environmental cleanup efforts .

Pharmacological Applications

Antiandrogenic Effects:

this compound exhibits antiandrogenic properties, acting as an androgen receptor antagonist. Research has shown that it can decrease the weight of androgen-dependent tissues in animal models, indicating its potential implications in endocrine disruption studies . The following table summarizes its comparative antiandrogenic potency:

| Compound | Antiandrogenic Potency (Relative) |

|---|---|

| Flutamide | Highest |

| Procymidone | Moderate |

| This compound | Lower |

| Iprodione | Lowest |

Case Studies

Case Study on Resistance Dynamics:

A comprehensive study on S. sclerotiorum evaluated the dynamics of resistance to this compound over time. It was found that after four years of cold storage, the resistance levels significantly declined, which correlated with increased mycelial growth and virulence in detached leaves of oilseed rape . This case underscores the importance of monitoring fungicide resistance and adapting management practices accordingly.

Case Study on Bioremediation:

The application of Brevundimonas naejangsanensis J3 for bioremediation was assessed through laboratory experiments demonstrating its capacity to metabolize this compound effectively, reducing soil concentrations significantly within a specified timeframe . This study emphasizes the potential for using microbial strains in environmental management strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Class and Mode of Action

Dimethachlon belongs to the dicarboximide fungicides, a group that includes iprodione, procymidone, and vinclozolin. These compounds target histidine kinase (HK) proteins in fungal osmoregulation pathways, leading to abnormal cell wall formation and sclerotia suppression . Cross-resistance is common within this class due to shared molecular targets. For example, this compound-resistant S. sclerotiorum isolates often exhibit resistance to iprodione and procymidone (resistance ratios: 3.21–105.53) .

Efficacy and Spectrum of Activity

| Compound | Target Pathogen | Inhibition Rate (%) | Application Rate (mg/L) | Key Advantage(s) |

|---|---|---|---|---|

| This compound | S. sclerotiorum | 25.82–52.61 | 0.8 | Broad-spectrum; inhibits sclerotia formation |

| Phenylacetic acid | S. sclerotiorum | 19.67 | 0.1 | Enhances this compound efficacy in combination |

| SYL-3 (bioagent) | Alternaria alternata | 50.72 | N/A | Higher inhibition rate than this compound |

| Bacillus subtilis | S. sclerotiorum | 77.1 | 1×10<sup>7</sup> cfu/mL | Comparable to 46% this compound in field control |

- Combination Therapy : Co-application of this compound (0.8 mg/L) with phenylacetic acid (0.1 mg/mL) increases inhibition of S. sclerotiorum to 52.61%, surpassing individual treatments .

- Biological Alternatives : Bacillus subtilis strain NJ-18 achieves 77.1% disease control, outperforming carbendazim and reducing reliance on chemical fungicides .

Resistance Profiles

| Fungicide | Resistance Frequency (%) | Resistance Ratio Range | Cross-Resistance Partners |

|---|---|---|---|

| This compound | 1.12–3.29 (China) | 3.21–105.53 | Iprodione, procymidone, diethofencarb |

| Carbendazim | 20–40 (China) | >100 | None |

| Tebuconazole | <5 | 2–10 | Difenoconazole |

- Regional Variation : Resistance to this compound is rare in Anhui and Gansu provinces (China) but reaches 3.29% in Heilongjiang soybean fields .

- Fitness Penalty : Resistant isolates exhibit reduced virulence, slower growth, and higher osmosensitivity, limiting their ecological competitiveness .

Environmental Persistence and Degradation

| Compound | Half-Life (Days) | Degradation Pathway | Key Metabolites |

|---|---|---|---|

| This compound | 1.61–18.1 | Microbial degradation (e.g., Paenarthrobacter sp.) | DCBAA, 3,5-DCA, succinic acid |

| Iprodione | 7–14 | Hydrolysis and photolysis | 3,5-dichloroaniline |

| Procymidone | 10–30 | Photodegradation | 3,5-dichlorophenol |

- Bioremediation : Paenarthrobacter sp. JH-1 degrades 98.53% of this compound (300 mg/L) within 72 hours, mitigating toxicity to Chlorella ellipsoidea .

Non-Target Effects

- Antiandrogenic Activity : this compound acts as an androgen receptor antagonist, reducing weights of androgen-dependent organs in rats by 30–57% at 200 mg/kg. Its potency is lower than flutamide but higher than isoprothiolane .

- Ecotoxicity : While this compound shows low acute toxicity to mammals, it inhibits algal growth, necessitating careful environmental monitoring .

Integrated Management Strategies

Combination Treatments : Pair this compound with phenylacetic acid or biocontrol agents to reduce application rates and delay resistance .

Rotation with Non-Cross-Resistant Fungicides: Use tebuconazole or carbendazim to manage dicarboximide-resistant strains .

Resistance Monitoring : Regular screening of field isolates using discriminatory doses (5 μg/mL) is critical .

Preparation Methods

Core Synthesis Protocol

This compound is synthesized via a two-step process involving 3,5-dichloroaniline and succinic anhydride :

-

Amidation Reaction :

-

3,5-Dichloroaniline reacts with succinic anhydride in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under reflux to form the intermediate N-(3,5-dichlorophenyl)succinamic acid.

-

Reaction Conditions :

-

Molar ratio (aniline:anhydride) = 1:1.2–1.5

-

Temperature: 80–100°C

-

Duration: 4–6 hours

-

-

-

Cyclization to Succinimide :

Mechanistic Insight :

The cyclization step proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amide nitrogen to form the five-membered succinimide ring.

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation to accelerate the amidation and cyclization steps, reducing reaction times by 40–60%. For example:

Solid-Phase Synthesis

A patented method uses silica-supported catalysts to enhance reaction efficiency and simplify purification:

Purification and Formulation

Crystallization and Filtration

Crude this compound is purified via recrystallization from ethanol-water mixtures:

Industrial-Scale Formulations

This compound is formulated as wettable powders (WP), suspensions (SC), or nanoemulsions for agricultural use:

Note : Nanoformulations enhance bioavailability and reduce environmental persistence.

Analytical Characterization

Spectroscopic Methods

Chromatographic Analysis

-

HPLC Conditions :

Quality Control and Regulatory Standards

Q & A

Q. What are the primary mechanisms of action of dimethachlon against fungal pathogens, and how are these validated experimentally?

this compound (DMT) primarily inhibits fungal succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, disrupting energy metabolism. Experimental validation involves in vitro mycelial growth inhibition assays using EC₅₀ values (effective concentration for 50% inhibition). For example, baseline sensitivity studies on Sclerotinia sclerotiorum isolates use potato dextrose agar (PDA) plates treated with gradient concentrations of DMT to calculate EC₅₀ . Cross-resistance studies with other SDH inhibitors (e.g., boscalid) confirm target specificity via comparative EC₅₀ analysis .

Q. What standardized analytical methods are used to quantify this compound residues in soil and plant tissues?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used for residue analysis. For complex matrices like soil, dispersive solid-phase extraction (dSPE) with molecularly imprinted polymers (MIPs) improves selectivity and recovery rates. Immunoassays using synthetic haptens (e.g., N-(3,5-dichlorophenyl) succinimide-2-hemisuccinate) enable sensitive detection via polyclonal antibodies, validated through competitive ELISA with detection limits <1 ng/mL .

Q. How is resistance to this compound monitored in field populations of fungal pathogens?

Resistance monitoring involves annual collection of field isolates (e.g., Sclerotinia sclerotiorum), followed by mycelial growth assays on DMT-amended PDA. Resistance frequency is calculated as the percentage of isolates with EC₅₀ values exceeding baseline thresholds. Molecular markers (e.g., mutations in SDHB/C subunits) are identified via PCR sequencing. For example, resistance in Chinese oilseed rape fields was linked to SDHB-H272R mutations .

Advanced Research Questions

Q. How do sublethal doses of this compound influence fungal virulence and adaptive responses?

Sublethal doses (e.g., 1/2 EC₅₀) can stimulate sclerotia formation and oxalic acid production in S. sclerotiorum, enhancing pathogenicity. Experimental designs include dual-culture assays with host plants (e.g., oilseed rape) to measure lesion expansion rates under sublethal DMT exposure. Transcriptomic analysis (RNA-seq) identifies upregulated genes in fungal pathways like cAMP-PKA signaling, validated via qRT-PCR .

Q. What methodologies resolve contradictions in cross-resistance patterns between this compound and other fungicides?

Cross-resistance studies require in vitro sensitivity profiling of resistant isolates against multiple fungicides (e.g., carbendazim, boscalid). Statistical tools like Pearson correlation coefficients assess resistance correlations. For example, DMT-resistant S. sclerotiorum isolates showed no cross-resistance to boscalid, confirmed by distinct EC₅₀ distributions and non-overlapping resistance mechanisms (e.g., β-tubulin vs. SDH mutations) .

Q. How can microbial consortia enhance the biodegradation of this compound in contaminated soils?

Strains like Brevundimonas naejangsanensis J3 degrade DMT via hydrolytic pathways, producing metabolites like 3,5-dichloroaniline. Biodegradation experiments use liquid culture systems spiked with DMT (50–200 mg/L), with degradation kinetics monitored via LC-MS. Soil microcosm studies validate field applicability, measuring half-life reductions (e.g., from 14.2 days to 4.8 days) .

Q. What experimental designs optimize synergistic fungicidal activity in this compound-based combinations?

Co-application studies with tebuconazole (TEB) use factorial designs to determine synergistic coefficients (e.g., Wadley method). Field trials on oilseed rape measure disease incidence (%) and control efficacy (%), with 50% TEB·DMT wettable powder (WP) showing 88.7% efficacy vs. 64.9% for DMT alone. Resistance risk assessments involve sequential fungicide exposure to quantify resistance stability .

Methodological Challenges & Data Interpretation

Q. How do soil physicochemical properties influence the accuracy of this compound residue quantification?

Soil organic matter (SOM) and pH affect DMT adsorption, requiring matrix-matched calibration curves in HPLC analysis. Recovery experiments (spiked samples) with varying SOM levels (1–5%) and pH (4–8) validate method robustness. For example, SOM >3% reduces recovery rates by 15–20%, necessitating dSPE cleanup .

Q. What statistical models predict the evolution of this compound resistance under field conditions?

Fitness penalty models integrate EC₅₀ data, sporulation rates, and competitive indices (CI) of resistant vs. wild-type isolates. Monte Carlo simulations project resistance frequencies over 10–20 growing seasons, incorporating factors like fungicide application intervals and agronomic practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.